2,6-二氯-3-羟基异烟酰醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

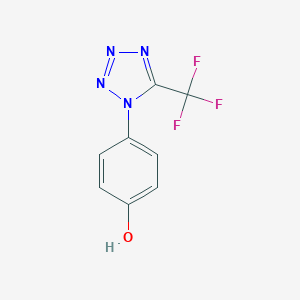

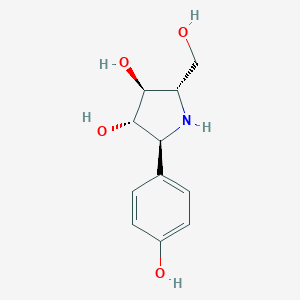

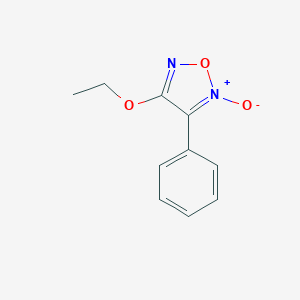

"2,6-Dichloro-3-hydroxyisonicotinaldehyde" is a chemical compound that can be associated with the broader family of chlorinated aromatic aldehydes. Its interest primarily lies in its unique structural features, which include chlorine substituents and a hydroxy group attached to an aromatic ring, making it a candidate for various chemical reactions and studies.

Synthesis Analysis

The synthesis of related chlorinated aldehydes often involves steps such as lithiation, chlorination, and hydrolysis. For example, hydroxyl- and hydroxymethyl-substituted 2,6-dichlorobenzaldehydes have been obtained by lithiation of corresponding TIPS-protected dichlorophenols or dichlorobenzylic alcohols followed by reaction with DMF and subsequent deprotection of the hydroxy group, indicating a potential pathway for synthesizing similar compounds (Hirschheydt & Voss, 2004).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction, vibrational spectra, and computational calculations to determine conformation and hydrogen bonding. A study on bis(1-methylisonicotinate) hydrochloride monohydrate provides insights into hydrogen bond lengths and conformer stability, which could be relevant for understanding the structural dynamics of similar compounds (Szafran, Katrusiak, & Dega‐Szafran, 2006).

Chemical Reactions and Properties

Chlorinated aldehydes undergo various chemical reactions, including intramolecular hydrogen bonding, which significantly influences their chemical properties. For instance, studies on different dihydroxy and dichloro compounds demonstrate the importance of intramolecular hydrogen bonds and their effect on the molecules' reactivity and stability (Borisenko, Zauer, & Hargittai, 1996).

科学研究应用

环境修复

已证明 Aminobacter sp. MSH1 使用 2,6-二氯苯甲酰胺(一种与 2,6-二氯-3-羟基异烟酰醛结构相似的化合物)作为唯一的碳、氮和能量来源。该生物体被认为是依赖于地下水取水的饮用水处理厂 (DWTP) 中地下水生物修复的主要生物催化剂。Aminobacter sp. MSH1 降解氯化合物的独特分解代谢途径突出了相关化学物质在环境修复工作中的潜在应用 (Raes 等人,2019)。

杀菌剂化合物的合成

由 2,6-二氯苯甲醛合成的 3-(2,6-二氯苯基)-5-(1-吡咯烷酮)-2,3-异恶唑啉证明了此类化合物在生成新型杀菌剂中的效用。该化合物对水稻纹枯病菌表现出优异的杀菌活性,表明相关的二氯化合物有可能用于开发新型杀菌剂 (宁国虎,2014)。

有机合成和催化

对醛的 2,2-二氯化的研究展示了一种环境友好的制备 2,2-二氯醛的方法,突出了二氯化合物在有机合成中的相关性。该方法使用 2,6-二甲基吡啶盐酸盐作为可回收催化剂,强调了此类化学物质在促进可持续和可扩展化学反应中的重要性 (Bellesia 等人,2000)。

对催化机理的见解

对氯酚 4-单加氧酶 (TftD) 对各种底物的催化机理的研究提供了对氯化化合物酶促分解的见解。该研究表明,羟基化而不是脱氯是限速步骤,突出了酶与 2,6-二氯-3-羟基异烟酰醛等氯化化合物之间的复杂相互作用 (Yanwei Li 等人,2015)。

属性

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFBIVANWQGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376637 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinaldehyde | |

CAS RN |

185423-26-1 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)